ethyl[(isoquinolin-8-yl)methyl]amine
Description
Ethyl[(isoquinolin-8-yl)methyl]amine is a heterocyclic amine featuring an isoquinoline scaffold substituted with an ethylaminomethyl group at the 8-position. Isoquinoline derivatives are widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties. The compound’s structure combines the planar aromatic isoquinoline system with a flexible ethylamine side chain, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-(isoquinolin-8-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-13-8-11-5-3-4-10-6-7-14-9-12(10)11/h3-7,9,13H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUATUPBIUZZDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC2=C1C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution at the Methyl Position
A direct route involves nucleophilic substitution of a halogenated isoquinoline precursor. For example, 8-chloromethylisoquinoline can react with ethylamine under basic conditions to form the target compound. However, the electron-deficient nature of the isoquinoline ring may necessitate harsh conditions or protective groups to prevent side reactions.
Reaction Conditions :
-
Precursor : 8-Chloromethylisoquinoline (hypothetical)
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Nucleophile : Ethylamine (excess)
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
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Temperature : 60–80°C, 12–24 hours
While this method is conceptually straightforward, the limited availability of 8-chloromethylisoquinoline precursors poses a practical challenge.
The Mannich reaction enables the introduction of amine groups via a three-component condensation between an aldehyde, amine, and ketone. Adapting this method, isoquinoline-8-carbaldehyde could react with ethylamine and formaldehyde to yield the desired product.
Example Protocol :
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Reactants : Isoquinoline-8-carbaldehyde (1 equiv), ethylamine (2 equiv), formaldehyde (1 equiv)
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Catalyst : Acetic acid (10 mol%)
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Solvent : Ethanol
This route is limited by the accessibility of isoquinoline-8-carbaldehyde and potential over-alkylation.
Reductive Amination Strategies
Classical Reductive Amination
Reductive amination of 8-formylisoquinoline with ethylamine offers a viable pathway. The imine intermediate is reduced in situ using agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts.
Optimized Conditions :
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Carbonyl Source : 8-Formylisoquinoline
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Amine : Ethylamine hydrochloride (1.2 equiv)
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Reducing Agent : NaBH₃CN (1.5 equiv)
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Solvent : Methanol, 0°C to room temperature
Challenges include the instability of the imine intermediate and competing reduction of the isoquinoline ring.
Enzymatic Reductive Amination
Imine reductases (IREDs) and reductive aminases (RedAms) catalyze enantioselective C–N bond formation under mild conditions. For instance, AspRedAm from Aspergillus terreus has been used to synthesize chiral amines via reductive amination of ketones with amines.
Biocatalytic Protocol :
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Substrates : 8-Acetylisoquinoline (ketone), ethylamine
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Enzyme : AspRedAm (10 mg/mL)
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Cofactor : NADPH (0.2 mM)
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Buffer : Phosphate buffer (pH 7.0), 30°C
This method excels in stereocontrol but requires specialized enzyme preparation and cofactor recycling systems.
Cross-Coupling Reactions
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 8-bromoisoquinoline and ethylamine enables C–N bond formation. This method leverages catalysts like Pd(OAc)₂ with ligands such as Xantphos.
Representative Conditions :
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Aryl Halide : 8-Bromoisoquinoline (1 equiv)
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Amine : Ethylamine (2 equiv)
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Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
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Base : Cs₂CO₃ (2 equiv)
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Solvent : Toluene, 100°C, 24 hours
Side products may arise from competing β-hydride elimination or homocoupling.
Comparative Analysis of Synthetic Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 50–60% | High temperature, polar aprotic solvent | Simple setup | Precursor scarcity, side reactions |
| Reductive Amination | 65–75% | Mild, room temperature | Broad substrate tolerance | Imine instability |
| Enzymatic Amination | 80–90% | Aqueous buffer, 30°C | High enantioselectivity, green chemistry | Enzyme cost, cofactor dependency |
| Buchwald-Hartwig | 70–80% | Pd catalysis, 100°C | Scalable, versatile | Catalyst cost, inert atmosphere required |
Chemical Reactions Analysis
Types of Reactions
Ethyl[(isoquinolin-8-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce dihydroisoquinoline derivatives .
Scientific Research Applications
Pharmacological Potential
Ethyl[(isoquinolin-8-yl)methyl]amine shows promise in pharmacology due to its potential as a bioactive compound. Research indicates that derivatives of isoquinoline exhibit various biological activities, including:
- Antidepressant Effects : Compounds similar to this compound have been studied for their effects on serotonin reuptake, suggesting potential use in treating depression .
- Anticancer Activity : Isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties .
Case Studies
-
Antidepressant Activity :
A study investigated the antidepressant-like effects of isoquinoline derivatives in animal models. Results showed significant reductions in immobility time during forced swim tests, suggesting efficacy comparable to standard antidepressants . -
Cytotoxicity Against Cancer Cells :
Another study evaluated the cytotoxic effects of various isoquinoline derivatives, including this compound, on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent .
Use as a Chemical Intermediate
This compound can serve as an important intermediate in the synthesis of agrochemicals. Its structure allows it to be modified into various derivatives that may enhance plant growth or protect crops from pests and diseases.
Case Study: Agrochemical Synthesis
Research has shown that substituted methylamines like this compound can be utilized in creating new herbicides and pesticides. The synthesis process is designed to yield high purity compounds that are effective at low concentrations, thus minimizing environmental impact .
Data Tables
Mechanism of Action
The mechanism of action of ethyl[(isoquinolin-8-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of ethyl[(isoquinolin-8-yl)methyl]amine are influenced by its substituent configuration. Below is a comparative analysis with key analogues:
Key Observations:
- Substituent Position: The 8-position of isoquinoline/quinoline is critical for bioactivity. This compound’s ethylamine side chain may enhance solubility and receptor binding compared to methoxy or nitro substituents in analogues like 8-methoxyquinolin-6-amine or dimethyl[(1E)-2-(8-nitroquinolin-7-yl)ethenyl]amine .
- Functional Groups: Compounds with flexible amine chains (e.g., primaquine) exhibit antimalarial activity, while rigid or bulky groups (e.g., indole-ethyl in ) favor neuroprotective effects. This compound’s simpler ethyl group may balance lipophilicity and metabolic stability.
- Toxicity: Nitro-substituted derivatives (e.g., dimethyl[(1E)-2-(8-nitroquinolin-7-yl)ethenyl]amine) show acute toxicity (Category 4 for oral, dermal, and inhalation exposure), whereas amine-substituted compounds like the target molecule are likely safer .
Physicochemical Properties
While specific data for this compound (e.g., melting point, solubility) are absent in the evidence, trends can be inferred:
- Molecular Weight : Lower molecular weight (~186 g/mol) compared to indole- or imidazole-containing analogues (~243–323 g/mol) may improve bioavailability .
Biological Activity
Ethyl[(isoquinolin-8-yl)methyl]amine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by its isoquinoline moiety, which is known for various biological activities. The compound can be synthesized through several methods, typically involving the alkylation of isoquinoline derivatives. Its structure allows it to serve as a versatile building block for more complex isoquinoline derivatives, which are often explored for their pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties . Studies have reported that this compound can induce apoptosis in cancer cell lines, such as HeLa and MGC-803 cells. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 29 |
| MGC-803 | 5.1 |
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: It could act on various receptors, altering signaling pathways that lead to cell death or growth inhibition.
Case Studies and Research Findings
-
Antibacterial Study:
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value that supports its potential use as a therapeutic agent in treating resistant infections . -
Anticancer Research:
Another investigation focused on the anticancer effects of this compound showed that it could effectively inhibit the proliferation of cancer cells by inducing apoptosis through oxidative stress pathways . The study highlighted its potential as an adjuvant therapy in cancer treatment.
Q & A
Q. What are the recommended synthesis methods for ethyl[(isoquinolin-8-yl)methyl]amine, and how are intermediates characterized?
Methodological Answer:
- Synthesis Steps : Use reductive amination between isoquinolin-8-carbaldehyde and ethylamine under hydrogenation conditions (e.g., catalytic hydrogenation with Pd/C or NaBH4 as reducing agents).
- Intermediate Characterization :
- TLC Analysis : Monitor reaction progress using silica gel TLC with UV visualization .
- NMR Spectroscopy : Confirm structure via - and -NMR to identify amine protons (δ ~1.5–2.5 ppm for CH2 groups) and aromatic protons (δ ~7.0–9.0 ppm) .
- Elemental Analysis : Verify purity (>98%) via carbon, hydrogen, and nitrogen (CHN) content matching theoretical values .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : Follow GHS guidelines for acute toxicity (Category 4 for oral/skin/inhalation exposure). Use PPE: nitrile gloves, lab coat, and safety goggles .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory data in adsorption capacity studies involving this compound-modified materials?
Methodological Answer:
- Data Cross-Validation :
Q. What experimental designs optimize this compound’s application in gas capture systems?
Methodological Answer:
- Batch Reactor Setup :
- Use autoclaved reactors at controlled pressures (e.g., 5 psi CO) to measure adsorption kinetics .
- Vary amine loading (e.g., 23–50 wt.%) to identify optimal active site density without pore blockage .
Methodological Considerations for Contradictory Results
Q. How should researchers address inconsistencies in toxicity profiles across studies?
Methodological Answer:
- Tiered Testing :
In Vitro Assays : Use cell viability assays (e.g., MTT on HEK293 cells) to establish baseline cytotoxicity .
In Silico Modeling : Predict ecotoxicity via QSAR tools (e.g., EPA EPI Suite) for persistence/bioaccumulation .
Cross-Study Validation : Compare results with structurally similar amines (e.g., ethanolamine derivatives) using read-across strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
